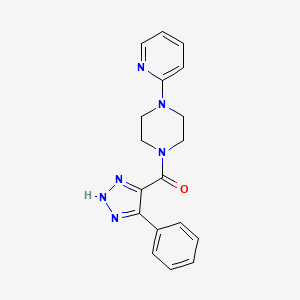

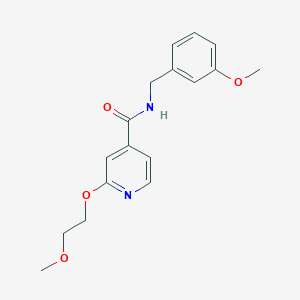

![molecular formula C15H26N2O4 B2391643 1,2-Dicarboxilato de 1-(biciclo[1.1.1]pentan-1-il)hidrazina di-tert-butílico CAS No. 1326242-72-1](/img/structure/B2391643.png)

1,2-Dicarboxilato de 1-(biciclo[1.1.1]pentan-1-il)hidrazina di-tert-butílico

Descripción general

Descripción

“Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate” is a chemical compound that is synthesized from [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane . It’s a part of the bicyclo[1.1.1]pentane (BCP) derivatives which have been extensively investigated in materials science and drug discovery .

Synthesis Analysis

The synthesis of this compound involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)3 . This reaction gives di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. Subsequent deprotection gives 1-bicyclo[1.1.1]pentylhydrazine followed by reduction to give 1-bicyclo[1.1.1]pentylamine .

Molecular Structure Analysis

The molecular structure of “Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate” is C15H26N2O4 . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are well-documented . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .

Aplicaciones Científicas De Investigación

Síntesis Escalable de 1-Biciclo[1.1.1]pentilamina

El compuesto se utiliza en la síntesis escalable de 1-Biciclo[1.1.1]pentilamina . La reacción de [1.1.1]propelano con azodicarboxilato de di-tert-butilo y fenilsilano en presencia de Mn (dpm)3 da 1,2-Dicarboxilato de 1-(biciclo[1.1.1]pentan-1-il)hidrazina di-tert-butílico . Este método marca una mejora significativa sobre las síntesis anteriores de 1-biciclo[1.1.1]pentilamina en términos de escalabilidad, rendimiento, seguridad y costo .

Bioisóstero en el Diseño de Fármacos

Biciclo[1.1.1]pentano (BCP), como bioisóstero de las unidades benceno, t-butilo y alquino, ha recibido recientemente una atención extensiva de parte de químicos medicinales y orgánicos . This compound, siendo un derivado de BCP, puede ser utilizado en el diseño de nuevos fármacos .

Aplicación en la Ciencia de los Materiales

En las últimas tres décadas, la aplicación de derivados de biciclo[1.1.1]pentano (BCP) en la ciencia de los materiales ha sido investigada extensivamente . Se han utilizado como varillas moleculares, rotores moleculares, unidades de enlace supramolecular, cristales líquidos, sensores FRET y marcos metal-orgánicos .

Síntesis de Compuestos Altamente Funcionalizados

La química muestra un amplio alcance de sustratos y tolerancia a grupos funcionales, lo que permite la aplicación a análogos de BCP de objetivos biológicamente relevantes como péptidos, nucleósidos y productos farmacéuticos .

Direcciones Futuras

The future directions of “Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate” and its derivatives are promising. The bridge positions provide novel vectors for drug discovery and applications in materials science, providing entry to novel chemical and intellectual property space . This capacity may prove to be transformational in the coming years .

Propiedades

IUPAC Name |

tert-butyl N-(1-bicyclo[1.1.1]pentanyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-13(2,3)20-11(18)16-17(12(19)21-14(4,5)6)15-7-10(8-15)9-15/h10H,7-9H2,1-6H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPHQWPVQIMVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2391567.png)

![6-Cyclopropyl-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2391570.png)

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2391572.png)

![5-Chloro-6-fluoro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2391576.png)

![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391580.png)

![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2391582.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2391583.png)